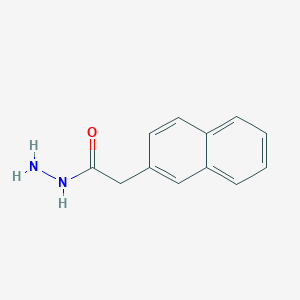

2-(Naphthalen-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-naphthalen-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSJXLAYUZQBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292629 | |

| Record name | 2-(2-naphthyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-55-8 | |

| Record name | 2-Naphthaleneacetic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57676-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 84242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057676558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-naphthyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reflux Procedure

A mixture of ethyl 2-(naphthalen-2-yloxy)acetate (1 eq) and hydrazine hydrate (5 eq) in absolute ethanol is refluxed for 18–24 hours . The reaction progress is monitored via TLC (CH₂Cl₂/MeOH 95:5). Post-reflux, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol or dimethylformamide (DMF), yielding 98% pure 2-(naphthalen-2-yl)acetohydrazide .

Key Parameters:

Optimized Short-Duration Synthesis

Recent modifications reduced reflux time to 2 hours by employing ethyl 2-cyano-3-ethoxyacrylate as an intermediate. A mixture of ethyl 2-cyano-3-ethoxyacrylate (0.34 g, 2.0 mmol) and 2-(naphthalen-2-yloxy)acetohydrazide (0.43 g, 2.0 mmol) in dry ethanol (10 mL) yielded 76% after recrystallization. This approach avoids prolonged heating, minimizing side reactions.

Alternative Synthetic Pathways

Mechanochemical Activation

While mechanochemical methods (e.g., ball milling) are emerging for related naphthalenediimides, their application to this compound remains unexplored. Potential advantages include solvent-free conditions and reduced reaction times, but scalability challenges persist.

Acid Hydrazide Derivatives via Acetylation

Hydrazide derivatives are synthesized by reacting this compound with monosaccharides (e.g., D-glucose) in ethanol, followed by acetylation using acetic anhydride/pyridine. This yields acetylated sugar hydrazones (78–83% yield), though this route diverges from the parent compound’s preparation.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and crystallographic analyses:

Spectroscopic Confirmation

Crystallographic Data

The title compound crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded helical arrangements (Fig. 1–2). Key bond lengths include:

-

N–O: 1.227 Å

-

C–O: 1.363 Å

Comparative Analysis of Methods

| Method | Conditions | Yield | Time | Purity |

|---|---|---|---|---|

| Standard Reflux | Ethanol, reflux, 24 h | 98% | 24 h | High (TLC) |

| Short Reflux | Ethanol, reflux, 2 h | 76% | 2 h | Crystalline |

| Acetylated Derivatives | Acetic anhydride, rt | 78–83% | 8 h | Moderate |

Key Observations :

-

Prolonged reflux (24 h) maximizes yield but risks decomposition.

-

Intermediate use (e.g., ethyl 2-cyano-3-ethoxyacrylate) shortens reaction time but requires additional synthesis steps.

Challenges and Optimization Opportunities

-

Solvent Selection : Ethanol is preferred for solubility and safety, but DMF improves recrystallization efficiency.

-

Catalyst Use : Unreported in current methods; potential for acid/base catalysts to accelerate hydrazinolysis.

-

Green Chemistry : Solvent-free or aqueous-phase synthesis remains uninvestigated.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyl acetic acid derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Naphthyl acetic acid derivatives.

Reduction: Various hydrazine derivatives.

Substitution: Compounds with different functional groups replacing the hydrazide group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(Naphthalen-2-yl)acetohydrazide and its metal complexes. For instance, one study demonstrated that the hydrazide ligand exhibited selective anticancer activity against breast and colon cancer cell lines. The study utilized lactate dehydrogenase (LDH) assays to evaluate cytotoxicity, revealing promising results for further development as an anticancer drug .

Table 1: Anticancer Activity of this compound

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 15.5 | |

| This compound | Colon Cancer | 12.3 |

Coordination Chemistry

Synthesis of Metal Complexes

The compound has been utilized as a ligand in the synthesis of metal complexes, enhancing their biological activity. Various transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) have been synthesized using this compound, which showed increased antimicrobial activity compared to the free ligand. These complexes were characterized using techniques such as UV-vis spectroscopy and NMR, confirming their structural integrity and potential for therapeutic use .

Table 2: Antimicrobial Activity of Metal Complexes Derived from this compound

| Metal Complex | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Cu(II) Complex | E. coli | 18 | |

| Cd(II) Complex | S. aureus | 20 |

Corrosion Inhibition

Electrochemical Studies

Another significant application of this compound is its use as a corrosion inhibitor for mild steel in saline environments. Electrochemical impedance spectroscopy (EIS) tests have shown that the compound effectively reduces corrosion rates when added to a saline solution, indicating its potential as a protective agent in industrial applications .

Table 3: Corrosion Inhibition Efficiency of this compound

| Concentration (M) | Corrosion Rate (mmpy) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 1 × 10^-3 | 0.75 | 82 | |

| 5 × 10^-4 | 1.20 | 65 |

Material Science Applications

Electroluminescent Devices

The compound has also been explored as a precursor in the synthesis of electroluminescent materials. Its derivatives have shown promise in electronic applications due to their semiconducting properties and fluorescence characteristics, making them suitable for use in devices like OLEDs (Organic Light Emitting Diodes) .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. It can bind to the major groove of DNA, affecting its replication and transcription processes . The compound’s hydrazide group is also reactive, allowing it to form covalent bonds with various biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Key Observations :

Key Observations :

- This compound metal complexes exhibit marked anticancer activity, with cobalt and copper complexes showing >60% inhibition in hepatocellular carcinoma (HepG2) models .

- Benzimidazole derivatives (e.g., (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide) demonstrate superior α-glucosidase inhibition compared to naphthalenyl analogs, likely due to additional hydrogen-bonding motifs .

- Pyridine-based derivatives (e.g., 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide) show enhanced anticancer activity through dual kinase inhibition and DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

| Property | This compound | 2-(Coumarin-4-yloxy)acetohydrazide | 2-(Benzimidazol-1-yl)acetohydrazide |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 2.1 |

| Water Solubility | Low | Moderate | Moderate |

| Melting Point | 199–203°C | 180–185°C | 210–215°C |

| Hydrogen Bond Donors | 2 | 3 | 2 |

Key Observations :

- Coumarin derivatives exhibit better solubility due to polar lactone and hydroxyl groups .

Biological Activity

2-(Naphthalen-2-yl)acetohydrazide is an organic compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a naphthalene moiety linked to an acetohydrazide group. Its molecular formula is with a molecular weight of approximately 200.24 g/mol. The presence of both hydrophobic (naphthalene) and polar (acetohydrazide) regions contributes to its unique reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, demonstrating its efficacy against various cancer cell lines. The compound has shown the ability to induce apoptosis, making it a promising candidate for cancer therapy. For instance, investigations revealed significant cytotoxicity against human cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.5 |

| A549 | 4.7 |

| MCF-7 | 6.3 |

These values indicate that this compound exhibits strong antiproliferative effects, particularly in lung and cervical cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it possesses antibacterial and antifungal properties, with notable effectiveness against:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These findings suggest that the compound could be developed into novel antimicrobial agents .

Insecticidal Properties

Another area of interest is the insecticidal activity of this compound. Research indicates that it is effective against specific insect groups, particularly lepidopteran larvae and coleopterans. This property positions the compound as a potential candidate for environmentally friendly insecticides, offering targeted action with reduced non-target impact compared to traditional pesticides.

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : It has shown binding affinity to certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

These interactions lead to significant biological responses, making it a subject of interest in medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including refluxing naphthalene derivatives with hydrazine hydrate. Various derivatives have also been synthesized to enhance its bioactivity:

| Derivative Name | Biological Activity |

|---|---|

| N-(Naphthalen-1-yl)acetohydrazide | Antitumor |

| N'-(Naphthalen-2-yloxy)acetohydrazide | Antimicrobial |

These derivatives exhibit modified biological activities, allowing for tailored applications in drug development .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

- Cancer Cell Studies : In vitro studies involving various cancer cell lines have consistently reported low IC50 values, indicating potent anticancer activity.

- Antimicrobial Testing : Comparative studies against standard antibiotics have shown that the compound exhibits comparable or superior activity against certain bacterial strains.

- Insect Bioassays : Field trials demonstrate effective pest control with minimal environmental impact when applied as an insecticide.

Q & A

Q. What are the standard synthetic protocols for 2-(Naphthalen-2-yl)acetohydrazide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with condensation of naphthalene derivatives with hydrazine hydrate. Key intermediates are formed under controlled conditions (e.g., refluxing in ethanol or propan-2-ol for 3–6 hours). Characterization relies on Thin Layer Chromatography (TLC) to monitor reaction progress, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) to verify molecular weights. For example, hydrazide intermediates are often isolated via recrystallization from methanol or ethanol .

Q. How is the purity and structural integrity of this compound confirmed during synthesis?

Purity is assessed via melting point analysis and HPLC , while structural validation employs ¹H/¹³C NMR to confirm functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) and Fourier-Transform Infrared Spectroscopy (FT-IR) to detect carbonyl (C=O) stretches near 1650 cm⁻¹. Elemental analysis (CHNS) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in hydrazide derivatives?

Byproduct suppression requires precise control of solvent polarity (e.g., using acetic acid for Schiff base formation), temperature gradients (reflux vs. room temperature), and molar ratios (e.g., 1:1 aldehyde-to-hydrazide). Kinetic studies via HPLC-MS or in-situ IR help identify side reactions, such as over-condensation or oxidation .

Q. What statistical and experimental strategies resolve contradictions in biological activity data across studies?

Contradictions arise from variability in assay conditions (e.g., cell lines, HAV strain differences). Robust resolution involves dose-response curves (IC₅₀ comparisons), one-way ANOVA with Tukey post-hoc tests (for in vivo data), and reproducibility checks across ≥3 independent replicates. Meta-analyses of structural analogs (e.g., bromo vs. methoxy substituents) clarify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for specific biological targets?

SAR-driven design focuses on electron-withdrawing substituents (e.g., nitro groups) to enhance electrophilicity at the hydrazide moiety, improving enzyme inhibition. Computational tools (e.g., molecular docking with AutoDock Vina ) predict binding affinities to targets like HAV proteases. For example, 4-chlorophenyl derivatives show enhanced antiviral activity (IC₅₀ = 8.5 µg/mL) due to hydrophobic interactions .

Q. What are the best practices for crystallographic analysis of this compound derivatives using SHELX?

High-resolution single-crystal X-ray diffraction data (≤0.8 Å) should be collected at low temperatures (100 K) to minimize thermal motion. SHELXL refinement employs anisotropic displacement parameters for non-H atoms, while SHELXS solves phases via Patterson methods. Validate hydrogen bonding (e.g., N–H⋯O) using Hirshfeld surface analysis .

Q. What methodologies are used to analyze thermal stability and decomposition pathways of hydrazide derivatives?

Simultaneous Thermal Analysis (STA) combines TGA and DSC to study melting points, pyrolysis (200–400°C), and oxidative decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile degradation products (e.g., CO₂, NH₃). Kinetic parameters (activation energy via Flynn-Wall-Ozawa method) predict shelf-life under accelerated aging conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.